molecular formula C19H20FN3O3 B2568598 5-ethoxy-6-ethyl-3-(2-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921500-64-3

5-ethoxy-6-ethyl-3-(2-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2568598
CAS RN: 921500-64-3
M. Wt: 357.385
InChI Key: ZGQSVIPQUVGUAH-UHFFFAOYSA-N
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Description

The compound is a pyrido[2,3-d]pyrimidine derivative. Pyrido[2,3-d]pyrimidines are a type of heterocyclic aromatic organic compound with a pyrimidine ring fused to a pyridine ring . They are often used as building blocks in organic synthesis .


Synthesis Analysis

The synthesis of such compounds often involves the use of boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process that involves the removal of a boron group from an organic compound, is a common method used in the synthesis of these compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrido[2,3-d]pyrimidine core, which is a bicyclic structure consisting of a pyrimidine ring fused to a pyridine ring .

Scientific Research Applications

Synthesis and Structural Analysis

  • Facile Synthesis Routes : Research efforts have focused on developing efficient synthesis routes for pyrido[2,3-d]pyrimidine derivatives, which are important for the production of compounds with potential pharmacological properties. For instance, a study detailed the synthesis of novel pyrido[2,3-d]pyrimidine heterocycle derivatives through concise routes, highlighting the importance of structural and spectral exploration in understanding these compounds' characteristics (Ashraf et al., 2019).

Biological Activities

  • Antiviral and Microbicidal Activities : Analogues of pyrimidine derivatives have been synthesized to explore their antiviral and microbicidal activities. A study involving the synthesis of novel fluoro analogues demonstrated potent and selective activity against HIV-1, including resistance strains, showcasing the potential of pyrido[2,3-d]pyrimidine derivatives in antiretroviral therapy (Loksha et al., 2014).

Chemical Properties and Applications

  • Electronic and Optical Properties : Investigations into the electronic structures and optical properties of pyrido[2,3-d]pyrimidine derivatives have been conducted to assess their potential in material science applications. Studies employing density functional theory (DFT) and time-dependent (TD-DFT) computations have analyzed the electronic structures, providing insights into their reactivity and interaction mechanisms (Ashraf et al., 2019).

properties

IUPAC Name

5-ethoxy-6-ethyl-3-[(2-fluorophenyl)methyl]-1-methylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3/c1-4-12-10-21-17-15(16(12)26-5-2)18(24)23(19(25)22(17)3)11-13-8-6-7-9-14(13)20/h6-10H,4-5,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQSVIPQUVGUAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethoxy-6-ethyl-3-(2-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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